
2-Ethoxycarbonylselenophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxycarbonylselenophene is a selenium-containing heterocyclic compound It belongs to the class of selenophenes, which are characterized by a five-membered ring structure containing one selenium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxycarbonylselenophene typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-bromo-3-oxobutanoate with elemental selenium under specific conditions to form the selenophene ring. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxycarbonylselenophene undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenophene ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the selenophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups into the selenophene ring.
Applications De Recherche Scientifique
2-Ethoxycarbonylselenophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Studies have explored its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Ethoxycarbonylselenophene involves its interaction with molecular targets through its selenium atom. The selenium atom can participate in redox reactions, influencing various biochemical pathways. For instance, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage. Additionally, its potential anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Thiophene: Contains sulfur instead of selenium. It is widely used in organic electronics and materials science.
Furan: Contains oxygen instead of selenium. It is used in the synthesis of pharmaceuticals and agrochemicals.
Pyrrole: Contains nitrogen instead of selenium. It is important in the synthesis of biologically active compounds.
Uniqueness: 2-Ethoxycarbonylselenophene is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur, oxygen, and nitrogen analogs. These properties make it particularly valuable in applications requiring specific redox behavior and electronic characteristics .
Propriétés
Formule moléculaire |
C7H8O2Se |
|---|---|
Poids moléculaire |
203.11 g/mol |
Nom IUPAC |
ethyl selenophene-2-carboxylate |
InChI |
InChI=1S/C7H8O2Se/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3 |
Clé InChI |
BWTVGQUMIWMJDB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C[Se]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)
![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)
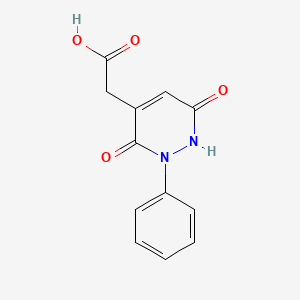

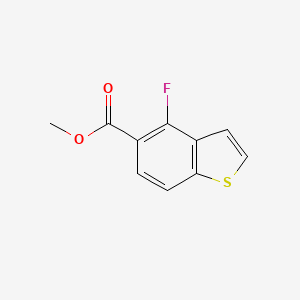
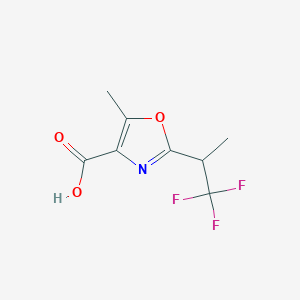

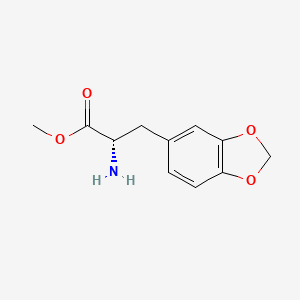

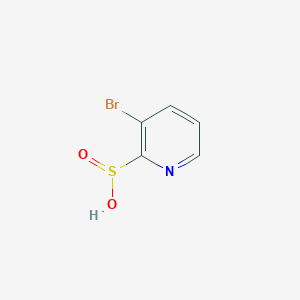
![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13115624.png)
![2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13115627.png)
